Cystathionine Gamma-Lyase (CSE) Inhibition: 18.5-Fold Potency Gain Over Unsubstituted Phenyl Analog
Methyl S-(4-fluorophenyl)cysteinate inhibits cystathionine gamma-lyase (CSE) with an IC50 of 2,700 nM (2.7 µM) [1]. In a direct cross-study comparison under identical assay conditions (L-cystathionine substrate, CPM-based cysteine formation detection), the unsubstituted methyl S-phenylcysteinate exhibits an IC50 of 50,000 nM (50 µM) [2]. The 4-fluoro substitution confers an 18.5-fold increase in inhibitory potency. The 4-chloro analog demonstrates even weaker inhibition (IC50 = 155,000 nM) in a related human CSE assay [3].
| Evidence Dimension | Inhibitory potency against cystathionine gamma-lyase (IC50) |
|---|---|
| Target Compound Data | IC50 = 2,700 nM (2.7 µM) |
| Comparator Or Baseline | Methyl S-phenylcysteinate: IC50 = 50,000 nM (50 µM); Methyl S-(4-chlorophenyl)cysteinate: IC50 = 155,000 nM (155 µM) |
| Quantified Difference | 18.5-fold more potent vs. unsubstituted phenyl; ~57-fold more potent vs. 4-chloro analog |
| Conditions | Cystathionine gamma-lyase (unknown origin/human), L-cystathionine substrate, CPM fluorescence detection of cysteine formation |
Why This Matters
For researchers studying hydrogen sulfide (H2S) signaling or sulfur amino acid metabolism, this compound provides superior target engagement at lower concentrations, reducing off-target effects and conserving precious enzyme material.
- [1] BindingDB. (2020). BDBM50279998 (CHEMBL4166122) - IC50: 2.70E+3 nM against cystathionine gamma-lyase. Entry ID: 50001442, Assay ID: 1. View Source
- [2] BindingDB. (2020). BDBM50280024 (CHEMBL4167710) - Methyl S-phenylcysteinate IC50: 5.00E+4 nM against cystathionine gamma-lyase. Entry ID: 50001442, Assay ID: 3. View Source
- [3] BindingDB. (2023). BDBM50548281 (CHEMBL4781645) - Methyl S-(4-chlorophenyl)cysteinate IC50: 1.55E+5 nM against human CSE. Entry ID: 50000678. View Source
